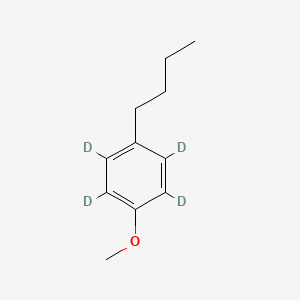
Myricetin-3-O-rutinoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Myricetin-3-O-rutinoside involves the rhamnosylation of myricetin. This process can be achieved using engineered Escherichia coli containing thymidine diphosphate-α-l-rhamnose sugar gene cassette and Arabidopsis-derived glycosyltransferase . Myricetin is exogenously supplemented to induced cultures of engineered E. coli, and the formation of this compound is confirmed through chromatographic and NMR analyses . The yield of the product can be improved using various mutants and molecular carriers like methylated cyclodextrin .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources due to the low production and time-consuming chemical extraction processes . The availability of the target flavonoid glycoside is limited, which adds considerable expense to its production .
化学反应分析
Types of Reactions: Myricetin-3-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, water, methanol, and toluene . These solvents are used in different proportions to achieve the desired reaction conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the rhamnosylation of myricetin results in the formation of this compound .
科学研究应用
Myricetin-3-O-rutinoside has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and its ability to inhibit lipid peroxidation . In biology, it is used to investigate its effects on cellular pathways and its potential as a therapeutic agent . In medicine, this compound is explored for its anticancer, anti-inflammatory, and cardioprotective properties . In the industry, it is used in the production of dietary supplements and functional foods due to its health benefits .
作用机制
The mechanism of action of Myricetin-3-O-rutinoside involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting reactive oxygen species (ROS) generation and activating antioxidant enzymes . This compound also modulates signaling pathways involved in inflammation, cell proliferation, apoptosis, and angiogenesis . By targeting these pathways, this compound can alleviate physiological anomalies such as cancers, cardiac diseases, and inflammatory disorders .
相似化合物的比较
Myricetin-3-O-rutinoside shares structural similarities with other flavonoids such as apigenin, luteolin, kaempferol, quercetin, and myricitrin . These compounds also exhibit antioxidant and anti-inflammatory properties, but this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability . The presence of the rhamnosyl-glucoside moiety in this compound distinguishes it from other flavonoids and contributes to its unique biological activities .
Conclusion
This compound is a flavonoid compound with significant biological activities and diverse scientific research applications Its unique glycosylation pattern enhances its solubility and bioavailability, making it a valuable compound for further research and industrial applications
属性
分子式 |
C27H30O17 |
|---|---|
分子量 |
626.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |
InChI 键 |
QCIILLDRJZPUDI-PHTGNFSXSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)


![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)




![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)

![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)

